DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin is a synthetic analog of bradykinin, a nonapeptide that plays significant roles in various physiological processes, including vasodilation, inflammation, and pain modulation. Bradykinin is generated from kininogen by the action of kallikrein and interacts with two primary G-protein-coupled receptors: B1 and B2 receptors. The specific modifications in the DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin structure enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and therapeutic applications.
Bradykinin and its analogs have been studied extensively in biomedical research. The natural peptide bradykinin is derived from the cleavage of high-molecular-weight kininogen by kallikrein. Its analogs, including DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin, are synthesized to investigate their biological activity and receptor interactions, particularly focusing on their potential as therapeutic agents for conditions such as hypertension and pain management .
DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin falls under the classification of peptide hormones and specifically as a bradykinin analog. It is designed to target bradykinin receptors with enhanced specificity or antagonistic properties compared to the natural peptide.
The synthesis of DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method provides high purity and yield of the desired peptide.
DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin consists of a sequence of amino acids that includes:
This specific arrangement alters the peptide's interaction with bradykinin receptors, potentially enhancing its stability and activity.
The molecular weight of DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin can be calculated based on its amino acid composition. The structural modifications aim to increase resistance to enzymatic degradation while maintaining receptor affinity.
DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin undergoes various chemical reactions typical for peptides, including hydrolysis in aqueous environments or under enzymatic conditions. The modifications at specific positions are designed to minimize these reactions, enhancing the compound's stability.
DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin acts primarily through binding to bradykinin receptors on cell membranes, initiating intracellular signaling cascades that lead to physiological responses such as vasodilation and increased vascular permeability.
The binding affinity and efficacy of DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin can be quantified using radiolabeled ligand binding assays or functional assays measuring calcium mobilization in response to receptor activation.
DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin has potential applications in:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: